molecular formula C5H12O2 B041858 1,2-Pentanediol CAS No. 5343-92-0

1,2-Pentanediol

Cat. No. B041858
CAS RN: 5343-92-0
M. Wt: 104.15 g/mol
InChI Key: WCVRQHFDJLLWFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,2-Pentanediol can be synthesized from biomass-derived compounds, such as furfural, through a process involving dehydration/hydration, ring-opening tautomerization, and hydrogenation reactions. A notable method involves converting furfural to 1,5-pentanediol with an 84% yield using these steps. This process demonstrates the potential for biorenewable production of 1,2-pentanediol, presenting an economically preferred route over traditional methods (Brentzel et al., 2017).

Molecular Structure Analysis

The molecular structure of 1,2-Pentanediol, as investigated through various analytical techniques, reveals the intricate details of its chemical makeup. Research on compounds such as DL-3-Chloro-2,4-pentanediol has provided insights into the crystal structure of related diols, helping to understand the structural aspects of 1,2-Pentanediol (KuribayashiShunsuke, 1975).

Chemical Reactions and Properties

1,2-Pentanediol's chemical reactivity and properties are influenced by its structure. For instance, its production from furfuryl alcohol over various fine-shaped Pt/CeO2 catalysts showcases the impact of the chemical state of Pt and the surface oxygen vacancies of CeO2 on the selective production of 1,2-Pentanediol. The yield of 1,2-Pentanediol can reach up to 77% over Pt/CeO2-nanocube, highlighting the importance of metal-support interaction (Tong et al., 2018).

Physical Properties Analysis

The physical properties of 1,2-Pentanediol, such as surface tension, have been studied in detail. Measurements in a temperature range between 288 and 308 K using the Wilhelmy plate method revealed specific interactions of the hydrophobic parts of the molecules at the interface, indicating the complex behavior of 1,2-Pentanediol in aqueous solutions (Gliński et al., 1999).

Chemical Properties Analysis

Explorations into the chemical properties of 1,2-Pentanediol highlight its role in the synthesis of high molecular weight polyesters and its application in various chemical processes. Its integration into biobased polyesters, for example, showcases its utility in creating materials with desirable thermo-mechanical properties (Lu et al., 2017).

Scientific Research Applications

  • Skin Penetration Enhancement : 1,2-Pentanediol enhances the penetration of triamcinolone acetonide in the skin, with notable effects in certain formulations (Sigg & Daniels, 2021).

  • Chemical Intermediate : It is used as a chemical intermediate in the production of polyurethane, polyester, plastifiers, ink, paint, and spices (Hen Jun-hai, 2007).

  • Permeability Enhancer : 1,2-pentanediol is effective in enhancing the skin penetration of caffeine (Duracher et al., 2009).

  • Cosmetics and Personal Care : In cosmetics and personal care products, 1,2-Pentanediol and 1,2-decanediol function as antimicrobial agents (Jung, 2022).

  • Catalysis Research : The chemical state of Pt in Pt/CeO2 systems plays a crucial role in the selective production of 1,2-Pentanediol (Tong et al., 2018).

  • Biomass Conversion : Its preparation from furfural and derivatives is considered a green process with significant research value (Tan et al., 2021).

  • Protein Stabilization : 1,2-Pentanediol promotes protein stabilization through preferential hydration, facilitating attachment to hydrophobic surfaces (Anand et al., 2002).

  • Catalytic Conversion : It is produced from furfural using hydrotalcite-supported Pt nanoparticle catalysts, which are easily recoverable and reusable (Mizugaki et al., 2014).

  • Biomass-Derived Diols Production : Reduced Cu–Co–Al mixed metal oxides can convert furfuryl alcohol into renewable diols, including 1,2-pentanediol (Sulmonetti et al., 2017).

  • Surface Property Studies : The surface properties of 1,2-pentanediol solutions are influenced by specific interactions of hydrophobic molecules at the interface (Gliński et al., 1999).

  • Economically Viable Production : An environmentally-friendly process for producing 1,2-PeD from bio-renewable furfural using water solvent is cost-competitive with conventional processes (Byun et al., 2018).

Safety And Hazards

1,2-Pentanediol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye damage . Protective measures include wearing protective gloves, clothing, eye protection, and ensuring adequate ventilation .

properties

IUPAC Name

pentane-1,2-diol
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InChI

InChI=1S/C5H12O2/c1-2-3-5(7)4-6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WCVRQHFDJLLWFE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCC(CO)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H12O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10863522
Record name 1,​2-​Pentanediol
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Molecular Weight

104.15 g/mol
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Physical Description

Liquid, Yellow hygroscopic liquid; [Acros Organics MSDS]
Record name 1,2-Pentanediol
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Record name 1,2-Pentanediol
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Product Name

1,2-Pentanediol

CAS RN

5343-92-0
Record name 1,2-Pentanediol
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Record name 1,2-Pentanediol
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Record name 1,​2-​Pentanediol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,580
Citations
X Fu, X Ren, J Shen, Y Jiang, Y Wang, Y Orooji, W Xu… - Molecular …, 2021 - Elsevier
A series of layer double metal oxides (LDO) from CuMgAl hydrotalcite precursors were prepared by urea decomposition under different calcination temperatures in this work. Various …
Number of citations: 34 www.sciencedirect.com
F Gao, H Liu, X Hu, J Chen, Z Huang, C Xia - Chinese Journal of Catalysis, 2018 - Elsevier
Selective hydrogenolysis of biomass-derived furfuryl alcohol (FFA) to 1,5- and 1,2-pentanediol (PeD) was conducted over Cu-LaCoO 3 catalysts with different Cu loadings; the catalysts …
Number of citations: 41 www.sciencedirect.com
OA Antoce, V Antoce, N Mori, S Yasui, A Kobayashi… - Netsu …, 1998 - jstage.jst.go.jp
The inhibitory effect of 1, 3-butanediol and 1, 2-pentanediol against the growth activity of six microbial species in liquid media was quantitatively studied by using a 24-unit isothermal …
Number of citations: 16 www.jstage.jst.go.jp
R Ma, XP Wu, T Tong, ZJ Shao, Y Wang, X Liu… - ACS …, 2017 - ACS Publications
Water, as an environmentally benign solvent, is a very common medium in biomass conversion. Here, we describe how water can significantly promote the ring-opening process of …
Number of citations: 85 pubs.acs.org
C Anselmi, A Ettorre, M Andreassi, M Centini… - Biochemical …, 2002 - Elsevier
Preservatives are added to many final products, such as detergents, cosmetics, pharmaceuticals and vaccines. We conducted an in vitro investigation of the apoptosis- and necrosis-…
Number of citations: 64 www.sciencedirect.com
B Zhang, Y Zhu, G Ding, H Zheng, Y Li - Green chemistry, 2012 - pubs.rsc.org
The aqueous-phase hydrogenolysis of furfuryl alcohol (FFA) to 1,2-pentanediol (1,2-PeD) was carried out on a series of supported Ru catalysts and MnOx supported Pt, Pd and Rh …
Number of citations: 137 pubs.rsc.org
A Yamaguchi, Y Murakami, T Imura, K Wakita - ChemistryOpen, 2021 - Wiley Online Library
Hydrogenolysis of the furan rings of furfural and furfuryl alcohol, which can be obtained from biomass, has attracted attention as a method for obtaining valuable chemicals such as 1,2‐…
J Byun, J Han - Green Chemistry, 2017 - pubs.rsc.org
This study presents an integrated strategy for the catalytic co-production of jet fuel range alkenes (JFA), tetrahydrofurfuryl alcohol (THFA), and 1,2-pentanediol (1,2-PeD) from …
Number of citations: 37 pubs.rsc.org
DS Pisal, GD Yadav - ACS omega, 2019 - ACS Publications
Hydrogenolysis of biomass-derived furfural (FFA) to 1,2-pentanediol (1,2-PeD) was investigated using a bifunctional catalyst with basic and metallic sites, which was synthesized by the …
Number of citations: 31 pubs.acs.org
J Glinski, G Chavepeyer, JK Platten - The Journal of chemical physics, 1999 - pubs.aip.org
The surface tensions σ of aqueous solutions of 1,2-pentanediol were measured in a temperature range between 288 and 308 K using the Wilhelmy plate method. The surface entropies, …
Number of citations: 42 pubs.aip.org

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